N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C27H32N4O3 and its molecular weight is 460.578. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The studies have developed various synthesis techniques for complex organic compounds, highlighting the importance of structural analysis in understanding their properties and potential applications. For example, Koroleva et al. (2011) demonstrated the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which are key intermediates in the synthesis of significant medicinal compounds like antileukemic agents (Koroleva et al., 2011).
Crystal Structure Analysis : Crystal structure analysis plays a crucial role in understanding the molecular interactions and stability of compounds. For instance, Jasinski et al. (2011) detailed the crystal packing of Lomefloxacinium picrate, revealing hydrogen bonding and π–π stacking interactions, which are fundamental in designing drugs with improved efficacy (Jasinski et al., 2011).
Biological Activity
Antimicrobial Studies : Patel and Patel (2010) investigated the antimicrobial activity of fluoroquinolone-based 4-thiazolidinones, providing insights into the design of new antibiotics (Patel & Patel, 2010). Similarly, Desai et al. (2011) synthesized compounds that were screened for antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Desai et al., 2011).
Cytotoxic Evaluation : El-Deen et al. (2016) synthesized new hexahydroquinoline derivatives and evaluated their cytotoxic effects against hepatocellular carcinoma cell lines, indicating potential applications in cancer research (El-Deen et al., 2016).
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-29-12-14-31(15-13-29)24(20-9-10-23-19(16-20)7-5-11-30(23)2)18-28-26(32)22-17-21-6-3-4-8-25(21)34-27(22)33/h3-4,6,8-10,16-17,24H,5,7,11-15,18H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQGUBLYYUVUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC5=C(C=C4)N(CCC5)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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